4-(4-Methoxybenzoyl)thiobenzaldehyde
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Overview
Description
4-(4-Methoxybenzoyl)thiobenzaldehyde is an organic compound characterized by the presence of a methoxybenzoyl group attached to a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoyl)thiobenzaldehyde typically involves the reaction of 4-methoxybenzoyl chloride with thiobenzaldehyde. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzoyl)thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thiobenzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Methoxybenzoyl)thiobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzoyl)thiobenzaldehyde involves its interaction with various molecular targets. The methoxybenzoyl group can participate in hydrogen bonding and π-π interactions, while the thiobenzaldehyde moiety can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: A simpler compound with similar functional groups but lacking the thiobenzaldehyde moiety.
4-Methoxybenzoyl chloride: Used as a precursor in the synthesis of 4-(4-Methoxybenzoyl)thiobenzaldehyde.
Thiobenzaldehyde: Shares the thiobenzaldehyde moiety but lacks the methoxybenzoyl group
Uniqueness
This compound is unique due to the combination of the methoxybenzoyl and thiobenzaldehyde groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C15H12O2S |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-(4-methoxybenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C15H12O2S/c1-17-14-8-6-13(7-9-14)15(16)12-4-2-11(10-18)3-5-12/h2-10H,1H3 |
InChI Key |
GTMGZTSWFFHTSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=S |
Origin of Product |
United States |
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